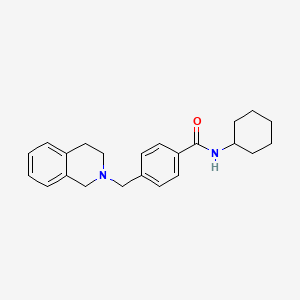![molecular formula C14H18N2O3 B5820889 1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
1-[(4-nitrophenyl)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-nitrophenyl)acetyl]azepane, also known as ANPA, is a chemical compound used in scientific research for its unique properties. ANPA belongs to the class of azepanes, which are cyclic amines with seven-membered rings. ANPA has a nitrophenyl group attached to the acyl group, making it a useful tool for studying enzyme activity and inhibition.
Mecanismo De Acción
1-[(4-nitrophenyl)acetyl]azepane works by binding to the active site of serine proteases, preventing substrate binding and inhibiting enzyme activity. The nitrophenyl group of 1-[(4-nitrophenyl)acetyl]azepane interacts with the serine residue of the enzyme, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]azepane has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. Inhibition of these enzymes can have a variety of biochemical and physiological effects, depending on the specific enzyme and its function. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can affect digestion and protein metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-nitrophenyl)acetyl]azepane is a useful tool for studying enzyme activity and inhibition, particularly for enzymes with a serine residue in their active site. It is a potent inhibitor and can be used at low concentrations. However, 1-[(4-nitrophenyl)acetyl]azepane is not specific to serine proteases and can also inhibit other enzymes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane is not cell-permeable and cannot be used to study intracellular enzymes.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4-nitrophenyl)acetyl]azepane. One area of interest is the development of more specific inhibitors that target only serine proteases of interest. Another area of interest is the use of 1-[(4-nitrophenyl)acetyl]azepane in drug discovery, as it can be used to screen for potential inhibitors of serine proteases involved in disease processes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane could be used in combination with other inhibitors to target multiple enzymes and pathways.
Métodos De Síntesis
The synthesis of 1-[(4-nitrophenyl)acetyl]azepane involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 1,6-diaminohexane to form a benzamide intermediate. This intermediate is then reacted with acetic anhydride to form 1-[(4-nitrophenyl)acetyl]azepane. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-[(4-nitrophenyl)acetyl]azepane is used in scientific research as a tool to study enzyme activity and inhibition. It is particularly useful for studying enzymes that have a serine residue in their active site, as 1-[(4-nitrophenyl)acetyl]azepane is a serine protease inhibitor. 1-[(4-nitrophenyl)acetyl]azepane has been used to study enzymes involved in blood clotting, tumor growth, and viral replication.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-9-3-1-2-4-10-15)11-12-5-7-13(8-6-12)16(18)19/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXSDSOXCTZOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)




![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)